

Application Notes and Protocols for Boditrectinib in Patient-Derived Organoids

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Compound of Interest

Compound Name: *Boditrectinib*

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Introduction

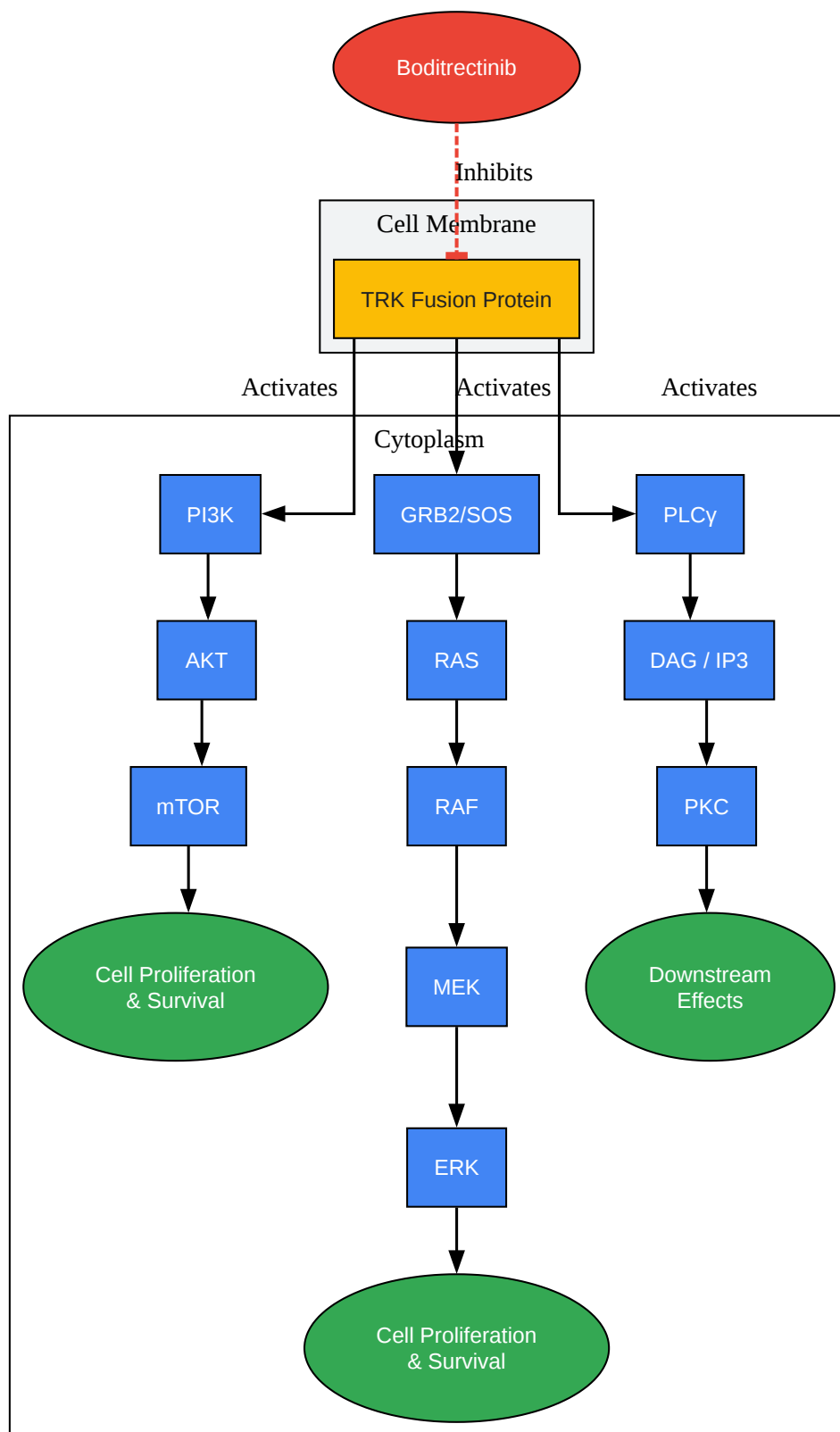
Boditrectinib (AUM-601) is a next-generation, orally available, highly selective pan-tropomyosin receptor kinase (pan-TRK) inhibitor. It targets TRKA, TRKB, and TRKC, the protein products of the NTRK1, NTRK2, and NTRK3 genes, respectively.[1] **Boditrectinib** is designed to overcome resistance mutations that can emerge during treatment with first-generation TRK inhibitors.[1] Patient-derived organoids (PDOs) have emerged as a robust preclinical model system that can faithfully recapitulate the genetic and phenotypic characteristics of a patient's tumor, making them an invaluable tool for personalized medicine and drug development.[2][3][4] These three-dimensional, self-organizing structures can be used to assess the efficacy of targeted therapies like **Boditrectinib** in a patient-specific manner.[2]

This document provides detailed application notes and protocols for the use of **Boditrectinib** in patient-derived organoids for preclinical research and drug sensitivity testing.

Mechanism of Action and Signaling Pathway

NTRK gene fusions are oncogenic drivers in a wide range of solid tumors. These fusions lead to the constitutive activation of TRK receptor tyrosine kinases, which in turn activates downstream signaling pathways, promoting cell proliferation, survival, and metastasis. The primary signaling cascades activated by TRK fusions include the RAS/MAPK, PI3K/AKT, and

PLCy pathways.[5] **Boditrectinib** inhibits the kinase activity of TRK fusion proteins, thereby blocking these downstream oncogenic signals.[6]



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Figure 1: **Boditrectinib** Mechanism of Action on TRK Signaling Pathways.

Data Presentation

While specific preclinical data for **Boditrectinib** in patient-derived organoids is not yet publicly available, researchers can utilize the following tables to structure their experimental results.

Table 1: **Boditrectinib** In Vitro Efficacy in Patient-Derived Organoids

Organoid Line ID	Cancer Type	NTRK Fusion	Boditrectinib IC50 (nM)	Boditrectinib GI50 (nM)	Maximum Inhibition (%)
PDO-001	Salivary Gland	ETV6-NTRK3			
PDO-002	Colon Cancer	TPM3-NTRK1			
PDO-003	Lung Cancer	SQSTM1-NTRK1			
...			

- **IC50 (Half-maximal Inhibitory Concentration):** The concentration of a drug that reduces a biological activity by 50%. In this context, it often refers to a 50% reduction in cell viability compared to an untreated control at the end of the assay.^{[7][8][9]}
- **GI50 (Half-maximal Growth Inhibition):** The concentration of a drug that causes a 50% reduction in the net cell growth. This metric can distinguish between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.

Table 2: Comparative Efficacy of TRK Inhibitors in Patient-Derived Organoids

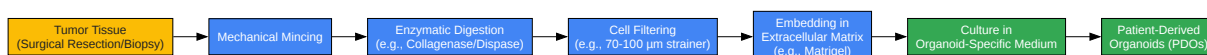
Organoid Line ID	Boditrectinib IC50 (nM)	Larotrectinib IC50 (nM)	Entrectinib IC50 (nM)
PDO-001			
PDO-002			
PDO-003			
...			

Experimental Protocols

The following protocols provide a general framework for the establishment of patient-derived organoids and subsequent drug sensitivity testing with **Boditrectinib**. These protocols may require optimization based on the specific tumor type and laboratory conditions.

Protocol 1: Establishment of Patient-Derived Organoids from Tumor Tissue

This protocol outlines the general steps for generating PDOs from fresh tumor tissue obtained from surgical resections or biopsies.



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Figure 2: Workflow for Establishing Patient-Derived Organoids.

Materials:

- Fresh tumor tissue in a sterile collection medium on ice.
- Digestion buffer (e.g., DMEM/F12 with Collagenase and Dispase).
- Washing buffer (e.g., Advanced DMEM/F12 with HEPES and Glutamax).

- Extracellular matrix (e.g., Matrigel, growth factor reduced).
- Organoid culture medium (specific formulations vary by tissue of origin).
- Sterile cell culture plates, filters, and other standard laboratory equipment.

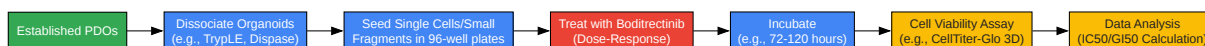
Procedure:

- Tissue Processing:
 - Wash the fresh tumor tissue with a washing buffer to remove any contaminants.
 - Mechanically mince the tissue into small fragments (approximately 1-2 mm³) using sterile scalpels.
 - Transfer the minced tissue to a tube containing the digestion buffer.
 - Incubate at 37°C with agitation for a duration optimized for the tissue type (e.g., 30-60 minutes).
- Cell Isolation:
 - Neutralize the digestion enzymes with an excess of washing buffer.
 - Pass the cell suspension through a cell strainer (e.g., 70-100 µm) to remove undigested tissue fragments.
 - Centrifuge the cell suspension to pellet the cells.
 - Resuspend the cell pellet in a small volume of cold culture medium.
- Organoid Seeding:
 - Mix the cell suspension with the liquid extracellular matrix on ice.
 - Dispense droplets of the cell-matrix mixture into a pre-warmed culture plate.
 - Allow the droplets to solidify at 37°C.

- Carefully add the appropriate organoid culture medium to each well.
- Organoid Culture and Maintenance:
 - Culture the organoids at 37°C in a humidified incubator with 5% CO₂.
 - Replace the culture medium every 2-3 days.
 - Monitor organoid growth and passage as needed (typically every 7-14 days).

Protocol 2: Boditrectinib Drug Sensitivity and Viability Assay in PDOs

This protocol describes how to assess the in vitro efficacy of **Boditrectinib** on established PDOs.



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Figure 3: Workflow for PDO Drug Sensitivity Assay.

Materials:

- Established PDO cultures.
- Dissociation reagent (e.g., TrypLE Express, Dispase).
- 96-well clear bottom, white-walled plates.
- **Boditrectinib** stock solution (dissolved in a suitable solvent like DMSO).
- Cell viability reagent (e.g., CellTiter-Glo® 3D Cell Viability Assay).
- Plate reader for luminescence detection.

Procedure:

- Organoid Plating:
 - Harvest established PDOs and dissociate them into single cells or small fragments using a suitable dissociation reagent.
 - Count the cells and resuspend them in the extracellular matrix at a predetermined density.
 - Seed the cell-matrix mixture into 96-well plates.
 - Allow the matrix to solidify and add the organoid culture medium.
- Drug Treatment:
 - Prepare a serial dilution of **Boditrectinib** in the culture medium. A typical concentration range might be from 0.1 nM to 10 μ M.
 - Include appropriate controls (e.g., vehicle control, positive control with another TRK inhibitor).
 - After the organoids have formed (typically 24-48 hours after seeding), replace the medium with the medium containing the different concentrations of **Boditrectinib**.
- Incubation and Viability Assessment:
 - Incubate the plates for a period determined by the growth rate of the organoids (e.g., 72-120 hours).
 - At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions. For example, using a luminescent-based assay that measures ATP levels.
 - Read the luminescence on a plate reader.
- Data Analysis:
 - Normalize the viability data to the vehicle-treated control wells.

- Plot the dose-response curves and calculate the IC₅₀ and/or GI₅₀ values using a suitable software package (e.g., GraphPad Prism).

Conclusion

Patient-derived organoids represent a powerful preclinical platform for evaluating the efficacy of targeted therapies like **Boditrectinib**. The protocols and data presentation formats provided here offer a standardized framework for researchers to assess the activity of this next-generation pan-TRK inhibitor in a patient-specific context. As more data becomes available, the use of **Boditrectinib** in PDOs will likely play a crucial role in guiding clinical trial design and ultimately, in personalizing cancer treatment for patients with NTRK fusion-positive tumors.

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